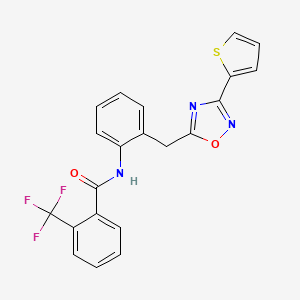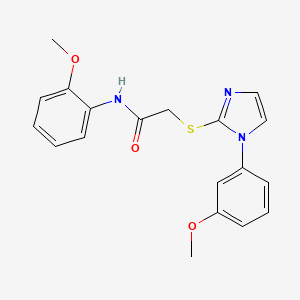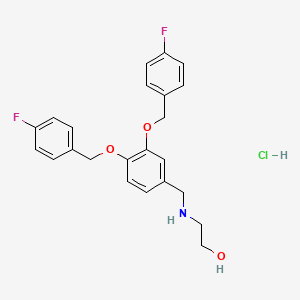
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate" is an organic compound that blends diverse chemical structures, making it potentially significant in various scientific fields. Its structure incorporates a thiadiazole ring, cyclopropane carboxamide, pyran, and phenoxypropanoate, contributing to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
The synthesis starts with the preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This intermediate is produced by reacting cyclopropane carboxylic acid with thiosemicarbazide under appropriate conditions.
Subsequent thionation of the thiadiazole compound with Lawesson's reagent yields the 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thio derivative.
The next step involves the thiomethylation of the pyran compound, typically achieved through the reaction with formaldehyde and H2S.
Finally, coupling of the thiadiazole derivative with the thiomethylated pyran using standard esterification procedures forms the target compound.
Industrial Production Methods:
Industrial methods follow similar synthetic routes with optimized conditions for large-scale production, involving batch or continuous-flow reactors to ensure high yields and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation, particularly at the thiadiazole or pyran rings, using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions may target the carbonyl groups, using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions, especially nucleophilic substitutions, could occur at the amide or ester functional groups.
Common Reagents and Conditions:
Oxidation with hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction with NaBH4 in methanol or ethanol.
Nucleophilic substitution under basic conditions with sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation products include sulfoxides or sulfones.
Reduction yields alcohol derivatives.
Substitution leads to various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
The compound's multifaceted structure lends itself to various scientific research applications:
Chemistry: Utilized in studying reaction mechanisms and developing novel synthetic pathways due to its diverse functional groups.
Biology: Investigated for potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored in drug discovery as a potential pharmacophore for designing new therapeutics.
Industry: Applied in the development of new materials with specific electronic, optical, or catalytic properties.
Mecanismo De Acción
The compound likely exerts its effects through several pathways due to its structural complexity:
Molecular Targets: It may interact with various enzymes or receptors, depending on the functional groups involved.
Pathways: Could modulate biochemical pathways related to redox reactions, signal transduction, or molecular recognition processes.
Comparación Con Compuestos Similares
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
4-oxo-4H-pyran-3-yl esters
Phenoxypropanoates
Uniqueness:
The unique combination of a thiadiazole ring and a pyran-phenoxypropanoate moiety gives the compound distinctive properties compared to similar molecules.
The cyclopropane carboxamide adds additional structural rigidity and potential reactivity, setting it apart in terms of stability and biological activity.
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-12(29-14-5-3-2-4-6-14)19(27)30-17-10-28-15(9-16(17)25)11-31-21-24-23-20(32-21)22-18(26)13-7-8-13/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKHNBQIHROWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2453392.png)


![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2453397.png)


![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)


![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2453414.png)

